
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- is a complex organic compound that belongs to the class of N-acylated amino acids This compound is characterized by the presence of multiple amino acid residues, including aspartamide, acetylated tyrosine, proline, and a methylated group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- typically involves a multi-step process that includes the protection and deprotection of functional groups, coupling reactions, and purification steps. The general synthetic route can be summarized as follows:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC) or other coupling agents to form peptide bonds.
Deprotection: The protecting groups are removed under specific conditions to yield the desired compound.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of protection, coupling, and deprotection, ensuring high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired quality.
化学反应分析
Types of Reactions
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and as a component of parenteral nutrition.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- can be compared with other similar compounds, such as:
N-Acetyl-L-tyrosine: An acetylated derivative of tyrosine used in parenteral nutrition and as a dietary supplement.
N-Acetyl-L-aspartyl-L-glutamate: A neurotransmitter involved in modulating glutamatergic neurotransmission.
N-Acetyl-L-tryptophan: An acetylated derivative of tryptophan with potential therapeutic applications.
The uniqueness of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- lies in its specific combination of amino acid residues and functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
82867-72-9 |
|---|---|
分子式 |
C21H29N5O6 |
分子量 |
447.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-2-amino-N-methylbutanediamide |
InChI |
InChI=1S/C21H29N5O6/c1-12(27)24-16(10-13-5-7-14(28)8-6-13)20(31)26-9-3-4-17(26)21(32)25(2)19(30)15(22)11-18(23)29/h5-8,15-17,28H,3-4,9-11,22H2,1-2H3,(H2,23,29)(H,24,27)/t15-,16-,17-/m0/s1 |
InChI 键 |
QLLCRUTUDDVXHD-ULQDDVLXSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N(C)C(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)N(C)C(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


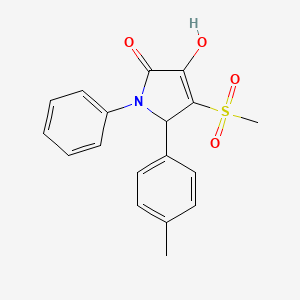
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
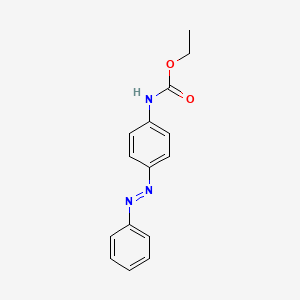
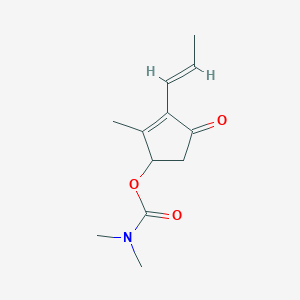
![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)
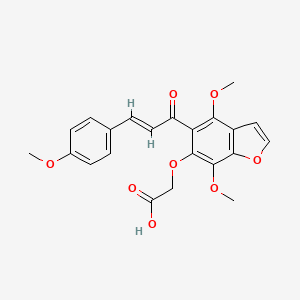
![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
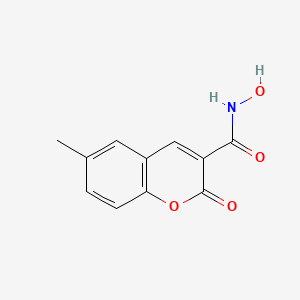
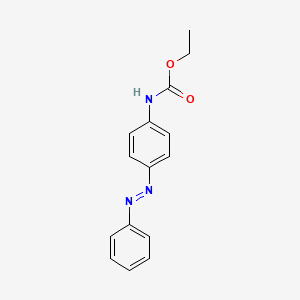
![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
